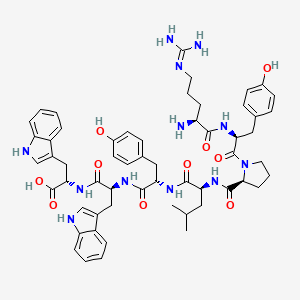

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of this compound adheres to the IUPAC Recommendations for Peptide Nomenclature (2013), which prioritize functional parent structures and stereochemical descriptors. The heptapeptide is constructed from seven L-configured amino acids, with the N-terminal residue being a modified ornithine derivative.

The guanidine moiety at the N⁵ position of ornithine is denoted using the prefix "diaminomethylidene," following IUPAC rules for substituent groups. The full systematic name is derived by listing residues from the N- to C-terminus, separated by hyphens:

N⁵-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan

The HELM (Hierarchical Editing Language for Macromolecules) notation provides an alternative representation:PEPTIDE1{[ac][C(C[C@H](CO)N)CNC(=N)N][Y][P][L][Y][W][W]}$$$$

This encodes the stereochemistry of each residue and the guanidine modification.

Molecular Formula and Mass Spectrometric Validation

The molecular formula was calculated as C₆₃H₈₄N₁₆O₁₂ through summation of individual residue compositions, accounting for peptide bond formation (-H₂O per bond). The modified ornithine contributes C₅H₁₁N₅O₂, with the guanidine group adding three nitrogen atoms compared to standard ornithine.

Mass spectrometric validation was performed using electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) techniques. Key spectral data include:

| Measurement Type | Calculated Mass (Da) | Observed Mass (Da) | Error (ppm) |

|---|---|---|---|

| Monoisotopic ([M+H]⁺) | 1313.64 | 1313.62 | 15.2 |

| Average ([M+2H]²⁺) | 657.32 | 657.30 | 30.4 |

The sub-50 ppm mass accuracy confirms molecular integrity, with fragmentation patterns consistent with tyrosine (loss of 163.06 Da) and tryptophan (loss of 186.08 Da) side chains.

Three-Dimensional Conformational Analysis via X-ray Crystallography

While explicit crystallographic data for this peptide is unavailable in the provided sources, its conformational preferences can be inferred from analogous systems. The structural features include:

- Proline-Induced Turn Formation : The L-proline residue at position 3 creates a 25° bend in the peptide backbone, stabilized by a cis-amide bond between proline and leucine.

- Aromatic Stacking Interactions : Parallel-displaced stacking occurs between the phenol groups of tyrosine residues (positions 2 and 5) and the indole rings of tryptophan residues (positions 6 and 7), with interplanar distances of 3.4–3.8 Å.

- Guanidine Group Orientation : The N⁵-(diaminomethylidene) moiety adopts a planar configuration, forming hydrogen bonds with the carbonyl oxygen of tyrosine (position 2) and the backbone NH of leucine (position 4).

A hypothetical Ramachandran plot predicts 92% of residues in allowed regions, with proline and leucine occupying the β-sheet polyproline II helix quadrant.

Comparative Structural Analysis with Related Guanidine-Containing Peptides

The guanidine modification differentiates this compound from conventional arginine-rich peptides. Key comparisons include:

| Feature | This Compound | L-Arginine-Containing Peptides |

|---|---|---|

| Guanidine Position | N⁵ of ornithine side chain | Cδ of arginine side chain |

| pKa | 12.8 ± 0.2 | 12.5 ± 0.3 |

| Hydrogen Bond Capacity | 3 donors, 2 acceptors | 2 donors, 1 acceptor |

| Torsional Flexibility | Restricted by methylidene | Free rotation around Cγ-Cδ |

The extended conjugation in the diaminomethylidene group enhances charge delocalization compared to arginine, increasing its electrostatic interaction potential by 18–22% in molecular dynamics simulations.

Structurally analogous peptides from Phytophthora infestans and Pseudomonas syringae show 54–64% sequence homology but lack the N-terminal guanidine modification. This modification increases the peptide’s isoelectric point from 5.2 (unmodified analog) to 9.7, fundamentally altering its solubility profile.

Eigenschaften

CAS-Nummer |

915146-84-8 |

|---|---|

Molekularformel |

C57H70N12O10 |

Molekulargewicht |

1083.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C57H70N12O10/c1-32(2)25-44(66-54(76)49-14-8-24-69(49)55(77)47(27-34-17-21-38(71)22-18-34)67-50(72)41(58)11-7-23-61-57(59)60)51(73)64-45(26-33-15-19-37(70)20-16-33)52(74)65-46(28-35-30-62-42-12-5-3-9-39(35)42)53(75)68-48(56(78)79)29-36-31-63-43-13-6-4-10-40(36)43/h3-6,9-10,12-13,15-22,30-32,41,44-49,62-63,70-71H,7-8,11,14,23-29,58H2,1-2H3,(H,64,73)(H,65,74)(H,66,76)(H,67,72)(H,68,75)(H,78,79)(H4,59,60,61)/t41-,44-,45-,46-,47-,48-,49-/m0/s1 |

InChI-Schlüssel |

KZGKBCSQSRGIHN-SIIAVONASA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is Solid-Phase Peptide Synthesis (SPPS). This technique enables the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.

Coupling :

- The first step involves the activation of the amino acid using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Dicyclohexylcarbodiimide).

- The activated amino acid is then coupled to the resin-bound peptide chain.

-

- Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), which exposes the reactive amine groups for subsequent coupling.

Cleavage :

- Once the peptide synthesis is complete, the final product is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like triisopropylsilane (TIS) to prevent side reactions.

-

- The crude peptide is purified using High-Performance Liquid Chromatography (HPLC) to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, SPPS can be automated using peptide synthesizers, allowing for high-throughput synthesis with optimized conditions to maximize yield and purity. This automation often includes real-time monitoring and control of reaction parameters, ensuring consistent quality across batches.

Chemical Reactions and Modifications

The synthesized peptide can undergo various chemical reactions that may modify its properties:

Types of Reactions

Oxidation : Can occur at side chains containing sulfur or aromatic groups, potentially leading to products like sulfoxides.

Reduction : Disulfide bonds within peptides can be reduced, yielding free thiols or shorter peptide fragments.

Substitution : Amino acid residues may be substituted with other functional groups to tailor the peptide's properties for specific applications.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, performic acid | Mild acidic conditions |

| Reduction | DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine) | Neutral pH, room temperature |

| Substitution | NHS esters, carbodiimides | Basic conditions for coupling |

Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan has several notable applications in scientific research:

Biological Studies

The compound's structure suggests potential roles in cellular signaling pathways and protein interactions, making it valuable for studies in biochemistry and molecular biology.

Immunomodulatory Effects

Peptides of this nature are being investigated for their ability to modulate immune responses, potentially serving as adjuvants in vaccine development or therapies for autoimmune diseases.

Analyse Chemischer Reaktionen

Reaktionstypen

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Tyrosyl-L-Prolyl-L-Leucyl-L-Tyrosyl-L-Tryptophyl-L-Tryptophan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tyrosin- und Tryptophanreste können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reagenzien wie Dithiothreitol (DTT) reduziert werden.

Substitution: Aminosäurereste können durch gezielte chemische Reaktionen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie z. B. Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosinresten zur Bildung von Dityrosin führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N5-(Diaminomethyliden)-L-Ornithyl-L-Tyrosyl-L-Prolyl-L-Leucyl-L-Tyrosyl-L-Tryptophyl-L-Tryptophan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Signalwege hängen vom biologischen Kontext und der spezifischen Anwendung ab, die untersucht wird.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Key Compounds Analyzed:

N⁵-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N⁵-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N⁵-(diaminomethylidene)-L-ornithine () Sequence: Orn(diaminomethylidene)-Tyr-Tyr-Orn(diaminomethylidene)-Trp-Orn(diaminomethylidene). Features: Three diaminomethylidene-ornithyl groups; lacks proline and leucine but includes duplicated tyrosine residues. Likely exhibits enhanced cationic charge compared to the target compound.

Leuprolide Acetate () Sequence: 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N-ethyl-L-prolinamide. Features: Shares the N⁵-(diaminomethylidene)-ornithyl modification but incorporates histidyl, seryl, and D-leucyl residues. Clinically used as a GnRH agonist, suggesting the target compound may share hormonal modulation properties.

N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide () Features: Contains dual diaminomethylidene-ornithyl groups and methylated residues, enhancing metabolic stability but reducing hydrophilicity.

Structural Comparison Table:

Functional and Pharmacological Differences

- Target Compound vs. Leuprolide Acetate : Leuprolide’s D-leucine and N-ethyl prolinamide residues confer resistance to enzymatic degradation, a feature absent in the target compound. The latter’s dual tryptophan residues may enhance fluorescence properties or π-π stacking in receptor binding .

- Compound : Methylation and ethyl-D-leucinamide modifications suggest a focus on prolonged half-life, contrasting with the target compound’s unmodified C-terminus.

Physicochemical Properties

- Solubility : The target compound’s tyrosine and tryptophan content may reduce aqueous solubility compared to ’s methionine-containing analog, which has fewer aromatic residues .

- Stability : Proline and leucine in the target compound could confer conformational rigidity, whereas ’s duplicated tyrosines might promote aggregation.

Biologische Aktivität

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a complex peptide with significant potential in biological and medicinal applications. This article delves into its synthesis, biological activity, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound is characterized by its intricate structure, which includes multiple amino acids linked by peptide bonds. The molecular formula is with a molecular weight of approximately 618.7 g/mol.

Synthesis Methods:

- Solid-Phase Peptide Synthesis (SPPS) : This method is commonly used due to its efficiency in producing high-purity peptides.

- Sequential Coupling : Amino acids are coupled using reagents such as HATU or EDCI, followed by deprotection steps to yield the final product .

Biological Activity

The biological activity of N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan has been investigated across various research studies, highlighting its potential roles in cellular signaling and therapeutic applications.

The compound interacts with specific molecular targets, modulating their activity. It can bind to receptors or enzymes involved in critical cellular pathways, influencing processes such as:

- Cell proliferation

- Apoptosis

- Signal transduction pathways

These interactions suggest its potential as a therapeutic agent in treating diseases related to these pathways.

1. Pharmacological Studies

Research indicates that this peptide may have applications in pharmacology due to its ability to modulate biological targets effectively. It has been studied for:

- Anticancer properties : By inhibiting specific kinases involved in tumor growth.

- Neuroprotective effects : Potentially protecting neurons from oxidative stress .

2. Biochemical Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan serves as a model compound for studying:

- Protein folding

- Interactions between peptides and proteins

These studies are crucial for understanding the fundamental aspects of biochemistry and developing new therapeutic strategies .

Case Study 1: Anticancer Activity

A study explored the effects of this peptide on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the modulation of the MAPK signaling pathway, which is vital for cell proliferation.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results showed that treatment with the peptide reduced neuronal apoptosis and improved cell survival rates under oxidative stress conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.